![molecular formula C12H18ClF2N B1432947 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 1864058-98-9](/img/structure/B1432947.png)
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, also known as DFDMA, is a novel drug-like compound that has recently been studied for its potential applications in pharmaceutical and biomedical research. DFDMA is a small molecule that is structurally similar to the widely used drug-like compound, phenylbutazone. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, DFDMA has been found to possess a unique mechanism of action that is distinct from other drug-like compounds. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFDMA.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Seeberger et al. (2007) discusses a method for protecting sulfonic acids using a compound structurally similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. This method involves selective silylation and Michael-type addition with secondary amines, highlighting its potential in synthesizing protected derivatives of taurine (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Photochemical Reactions
- Schwarzer and Weber (2014) investigated the photochemical dimerization of a fluorinated dibenzylideneacetone in chloroform solution. Their study provides insights into the behavior of fluorinated compounds in photochemical processes, which could be relevant for understanding the properties of 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (Schwarzer & Weber, 2014).
Applications in Antineoplastic Agents
- Pettit et al. (2003) reported on the synthesis and biological evaluation of antineoplastic agents, including compounds structurally related to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Their research indicates potential applications in cancer treatment (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Development of Chiral Palladacycles
- Yap et al. (2014) developed a novel chiral palladacycle using a compound similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. This research could provide a framework for the use of such compounds in asymmetric catalysis (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Organohalogen Chemistry
- In organohalogen chemistry, Said and Tipping (1972) explored reactions involving compounds structurally similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Their research contributes to understanding the synthesis and reactivity of organohalogen compounds (Said & Tipping, 1972).
Novel Fluorinated Polyimides
- Chung and Hsiao (2008) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, related to the chemical of interest. This research is significant for applications in materials science, especially in the development of new polymers (Chung & Hsiao, 2008).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-10(15)11-8(13)5-4-6-9(11)14;/h4-6,10H,7,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHAGIRDWFPUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC=C1F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.